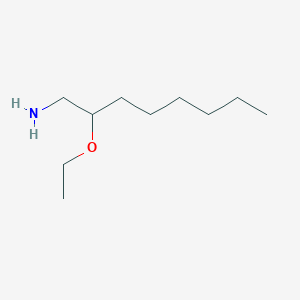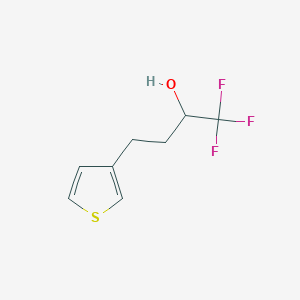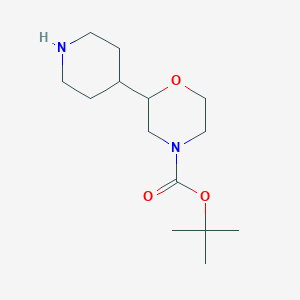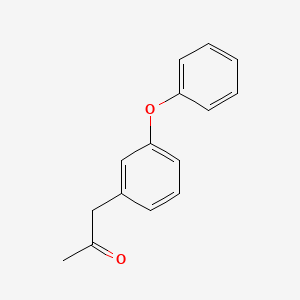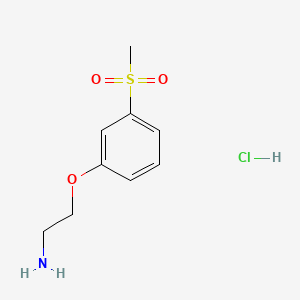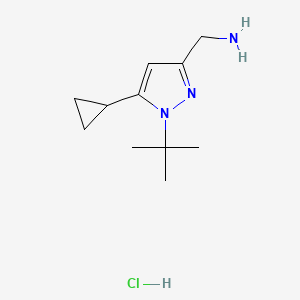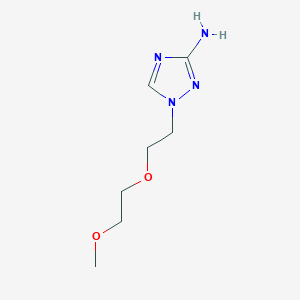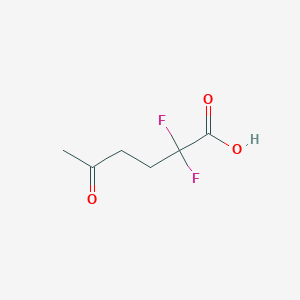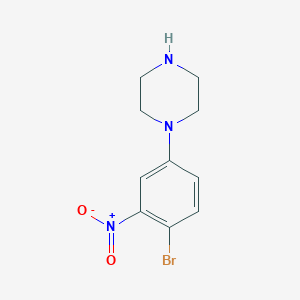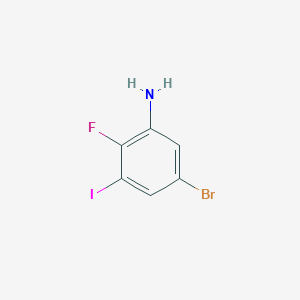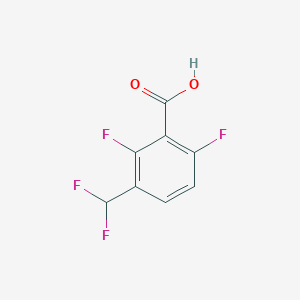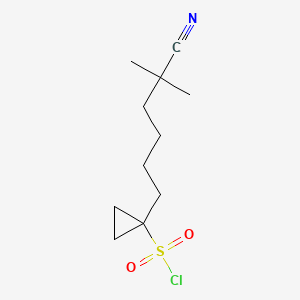
1-(5-Cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a cyano group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyano-5,5-dimethylpentyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Applications De Recherche Scientifique
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The cyano group can participate in various transformations, including reduction to primary amines, which can further react to form secondary and tertiary amines. The cyclopropane ring provides structural rigidity and can influence the reactivity and selectivity of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the cyano group, making it less versatile in certain synthetic applications.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Contains a sulfonyl chloride group but has a different aromatic structure, used primarily as a fluorescent labeling reagent.
Benzylsulfonyl chloride: Another sulfonyl chloride derivative, used in the synthesis of sulfonamides and other organic compounds.
The unique combination of the cyano group, cyclopropane ring, and sulfonyl chloride group in 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride provides distinct reactivity and applications compared to these similar compounds.
Propriétés
Formule moléculaire |
C11H18ClNO2S |
|---|---|
Poids moléculaire |
263.78 g/mol |
Nom IUPAC |
1-(5-cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H18ClNO2S/c1-10(2,9-13)5-3-4-6-11(7-8-11)16(12,14)15/h3-8H2,1-2H3 |
Clé InChI |
YKTSBLVFMMCHLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCC1(CC1)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


